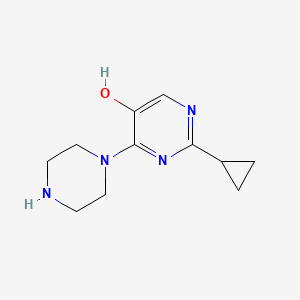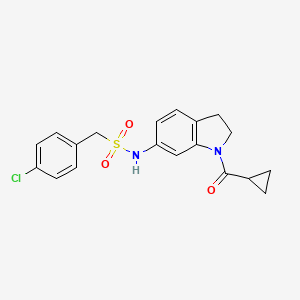
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole ring . The resulting pyrazole can then be functionalized with an amino group and subsequently coupled with a benzyl halide to introduce the phenylacetic acid moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclocondensation step and the use of catalytic reagents to improve the efficiency of the coupling reactions.
化学反応の分析
Types of Reactions
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino derivatives, and various substituted pyrazoles.
科学的研究の応用
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition of enzyme activity. Additionally, the phenylacetic acid moiety can interact with hydrophobic pockets on proteins, further enhancing its binding affinity.
類似化合物との比較
Similar Compounds
Imidazole derivatives: These compounds also contain a five-membered ring with two nitrogen atoms and have similar biological activities.
Thiazole derivatives: These compounds have a sulfur atom in the ring and exhibit a wide range of biological activities.
Indole derivatives: These compounds contain a benzene ring fused to a five-membered nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-(4-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)acetic acid is unique due to the presence of both the pyrazole ring and the phenylacetic acid moiety, which allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.
特性
分子式 |
C12H13N3O2 |
|---|---|
分子量 |
231.25 g/mol |
IUPAC名 |
2-[4-[(4-aminopyrazol-1-yl)methyl]phenyl]acetic acid |
InChI |
InChI=1S/C12H13N3O2/c13-11-6-14-15(8-11)7-10-3-1-9(2-4-10)5-12(16)17/h1-4,6,8H,5,7,13H2,(H,16,17) |
InChIキー |
JTSLOCMYXJCNJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC(=O)O)CN2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14870833.png)
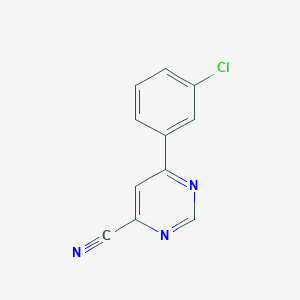
![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)



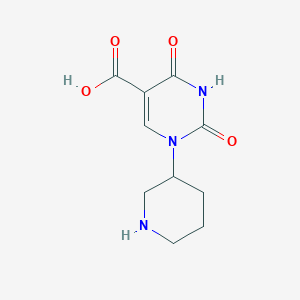
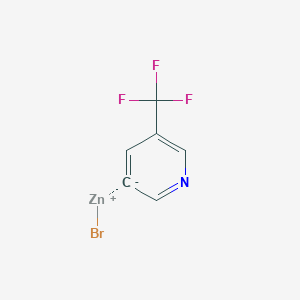



acetate](/img/structure/B14870902.png)
